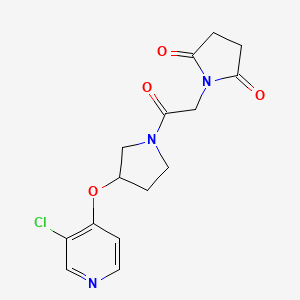

1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

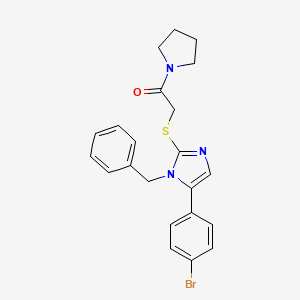

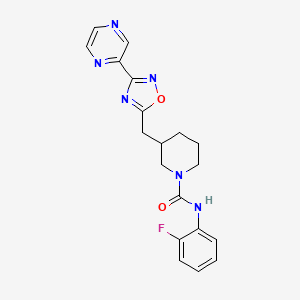

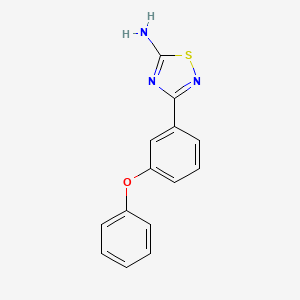

The compound appears to contain a pyrrolidine ring, which is a type of heterocyclic amine with a saturated five-membered ring . It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the ether linkage connecting them, and the 2-oxoethyl group attached to the pyrrolidine ring. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the ether and 2-oxoethyl groups. The pyridine ring, for example, is known to participate in various chemical reactions due to its aromatic nature and the presence of a nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could enhance the compound’s water solubility due to its basicity .Applications De Recherche Scientifique

Asymmetric Construction of Spirocyclic Compounds

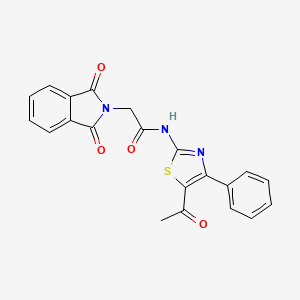

Researchers have reported the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system, yielding spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent yields and enantioselectivity (Wu‐Lin Yang et al., 2015). This process highlights the potential of related compounds in the synthesis of structurally complex and biologically relevant molecules.

Amnesia-Reversal Activity

A series of cyclic imides, including derivatives of pyrrolidine-2,5-dione, have been synthesized and evaluated for their amnesia-reversal activity in mice induced by electroconvulsive shock. The study explores structure-activity relationships and identifies compounds with significant biological activity (D. Butler et al., 1987).

Antioxidant Activity

A computational study on a Mannich base derivative of pyrrolidine-2,5-dione has provided insights into its effective antioxidant activity. The research utilized vibrational analysis, NMR spectral analysis, and other computational methods to understand the structure-property relationships and the molecular basis of its antioxidant effects (M. Boobalan et al., 2014).

Oxidation Reactions

The compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used effectively as an oxidizing agent for the transformation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, suggesting potential applications of related pyrrolidine-2,5-dione derivatives in organic synthesis (M. Zolfigol et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione are interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1) . These molecules play a crucial role in the immune response and inflammation, making them key targets for the treatment of inflammatory diseases .

Mode of Action

This compound interacts with its targets, IL-6 and VCAM-1, by regulating their expression . This regulation results in a decrease in the inflammatory response, which can be beneficial in the treatment of various inflammatory diseases .

Biochemical Pathways

Given its targets, it can be inferred that it affects the pathways related to immune response and inflammation .

Result of Action

The molecular and cellular effects of the action of this compound involve the regulation of the expression of IL-6 and VCAM-1 . This regulation leads to a decrease in the inflammatory response, which can be beneficial in the treatment of various inflammatory diseases .

Propriétés

IUPAC Name |

1-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c16-11-7-17-5-3-12(11)23-10-4-6-18(8-10)15(22)9-19-13(20)1-2-14(19)21/h3,5,7,10H,1-2,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXOSTNSAFFQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)

![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)

![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2614370.png)

![4-(4-(benzyloxy)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2614380.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2614381.png)

![Methyl 5-ethyl-2-{[(3-oxo-2-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2614384.png)